3-(3-Iodophenyl)butan-2-one
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Overview
Description
3-(3-Iodophenyl)butan-2-one is an organic compound with the molecular formula C10H11IO. It is a derivative of butanone, where an iodine atom is attached to the phenyl ring at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)butan-2-one typically involves the iodination of a phenylbutanone precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones depending on the nucleophile used
Scientific Research Applications
3-(3-Iodophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(3-Iodophenyl)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The iodine atom can play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Iodophenyl)butan-2-one: Similar structure but with iodine at the fourth position.
3-(3-Bromophenyl)butan-2-one: Bromine instead of iodine.
3-(3-Chlorophenyl)butan-2-one: Chlorine instead of iodine
Uniqueness
3-(3-Iodophenyl)butan-2-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different reaction pathways and interactions with biological targets .
Properties
Molecular Formula |
C10H11IO |
---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
3-(3-iodophenyl)butan-2-one |
InChI |
InChI=1S/C10H11IO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3 |
InChI Key |
BPNFNDJSIQXTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)I)C(=O)C |
Origin of Product |
United States |
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